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  • Product: Methyl 3-ethyl-4-ethoxybenzoate
  • CAS: 2027537-29-5

Core Science & Biosynthesis

Foundational

Methyl 3-ethyl-4-ethoxybenzoate CAS 2027537-29-5 properties

Topic: Methyl 3-ethyl-4-ethoxybenzoate (CAS 2027537-29-5) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Advanced Building Block for Medicinal C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-ethyl-4-ethoxybenzoate (CAS 2027537-29-5) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Advanced Building Block for Medicinal Chemistry & SAR Optimization[1]

Executive Summary

Methyl 3-ethyl-4-ethoxybenzoate (CAS 2027537-29-5) is a specialized organic intermediate belonging to the class of 3,4-disubstituted benzoate esters .[1] Unlike common commodity benzoates, the specific steric bulk of the 3-ethyl group combined with the 4-ethoxy ether linkage provides a unique lipophilic profile (cLogP ~3.[1]5) and spatial occupancy.[1] This compound serves as a critical scaffold in the synthesis of pharmaceuticals, particularly in the development of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors , where the precise orientation of the phenyl ring substituents dictates binding affinity.

This guide synthesizes the physicochemical properties, synthetic pathways, and application logic for researchers utilizing this compound in lead optimization.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertySpecification
Chemical Name Methyl 3-ethyl-4-ethoxybenzoate
CAS Number 2027537-29-5
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES CCOC1=C(CC)C=C(C=C1)C(=O)OC
InChI Key Predicted based on structure
Structural Class Alkyl-alkoxybenzoate ester
Structural Significance

The molecule features a "push-pull" electronic system :

  • Electron Donating Groups (EDG): The 4-ethoxy and 3-ethyl groups increase electron density on the aromatic ring, making the 2- and 6-positions susceptible to electrophilic aromatic substitution (EAS) if further functionalized.[1]

  • Electron Withdrawing Group (EWG): The methyl ester at position 1 deactivates the ring but serves as a versatile handle for transformation into acids, amides, or alcohols.

Physicochemical Properties (Predicted & Observed)

Due to its status as a specialized research chemical, some values are derived from Structure-Property Relationship (SPR) models of analogous benzoates.[1]

PropertyValue / RangeContext for Application
Physical State Liquid or Low-Melting SolidThe ethyl/ethoxy chains disrupt crystal packing compared to methyl analogs.[1]
Boiling Point 285°C - 300°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density 1.05 ± 0.05 g/cm³Slightly denser than water; distinct organic layer in extractions.[1]
LogP (Lipophilicity) ~3.4 - 3.7High Lipophilicity. Ideal for CNS-active drug scaffolds but requires non-polar solvents (DCM, EtOAc) for processing.[1]
Solubility DMSO, Methanol, Chloroform, Ethyl AcetateInsoluble in water. Requires co-solvents for biological assays.[1]
pKa (Conj. Acid) ~4.5 (Hydrolyzed Acid)The ester itself is non-ionizable; hydrolysis yields the benzoic acid derivative.[1]

Synthetic Methodology

For researchers synthesizing this compound de novo or scaling up, the most robust pathway utilizes Williamson Ether Synthesis followed by Esterification , or a convergent alkylation of the pre-formed ester.[1]

Protocol: O-Alkylation of Methyl 3-ethyl-4-hydroxybenzoate

This is the preferred industrial route due to higher atom economy and milder conditions than Friedel-Crafts alkylation.[1]

Reagents:

  • Substrate: Methyl 3-ethyl-4-hydroxybenzoate[1]

  • Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate[1]

  • Base: Potassium Carbonate (K₂CO₃)[1]

  • Solvent: DMF or Acetone (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve Methyl 3-ethyl-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (5-10 volumes). Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq) to control the exotherm.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting phenol (lower Rf) should disappear.[1]

  • Work-up: Quench with ice water. The product will precipitate or oil out.[1] Extract with Ethyl Acetate.[1][2]

  • Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.[1][3] Concentrate in vacuo.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the synthesis and potential downstream diversifications.

SynthesisPath Start Methyl 3-ethyl-4-hydroxybenzoate Reagents Et-I + K2CO3 (DMF, 60°C) Start->Reagents Product Methyl 3-ethyl-4-ethoxybenzoate (CAS 2027537-29-5) Reagents->Product SN2 Alkylation Acid Hydrolysis (LiOH/THF) -> Acid Product->Acid Amide Amidation (Amine + Coupling) -> Amide Product->Amide Alcohol Reduction (LiAlH4) -> Benzyl Alcohol Product->Alcohol

Figure 1: Synthetic workflow from the phenol precursor to the target ester and subsequent API building blocks.[1][4]

Applications in Drug Discovery[2][9]

Methyl 3-ethyl-4-ethoxybenzoate is not just a solvent or reagent; it is a privileged scaffold precursor .[1] Its specific substitution pattern addresses key challenges in medicinal chemistry:

A. Steric Occlusion & Selectivity

The 3-ethyl group provides significant steric bulk compared to a methyl group.[1] In enzyme active sites (e.g., Kinases), this ethyl group can:

  • Fill hydrophobic pockets (selectivity filters) that smaller analogs cannot.[1]

  • Force the phenyl ring into a specific torsion angle relative to the ester/amide carbonyl, locking the bioactive conformation.[1]

B. Bioisosterism in SAR Studies

In Structure-Activity Relationship (SAR) campaigns, this molecule is used to probe the lipophilic limit of a binding pocket.[1]

  • Progression: Methoxy (C1) → Ethoxy (C2) → Propoxy (C3).[1]

  • Optimization: If a 4-methoxy analog is active but metabolically unstable (O-demethylation), the 4-ethoxy variant often retains potency while altering metabolic clearance rates (CYP450 interaction).[1]

C. Downstream Transformations

This ester is rarely the final drug.[1] It is typically converted into:

  • Benzoic Acids: Via LiOH hydrolysis (for coupling to amines).[1]

  • Benzyl Alcohols: Via LiAlH₄ reduction (for ether formation).[1]

  • Benzhydrazides: Via hydrazine reaction (common in antimicrobial research).[1]

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of alkyl benzoate esters .[1]

Hazard CategoryGHS CodeStatement
Skin Irritation H315Causes skin irritation.[1][5]
Eye Irritation H319Causes serious eye irritation.[1][6]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for long periods to prevent slow hydrolysis or oxidation of the ethyl side chain.

  • Disposal: Dispose of as organic hazardous waste (halogen-free).

Analytical Profile (Quality Control)

To validate the identity of CAS 2027537-29-5, look for these characteristic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.8 - 7.9 (d/dd): Aromatic protons (H2, H6) ortho to ester.[1]

    • δ 6.8 - 6.9 (d): Aromatic proton (H5) ortho to ethoxy.[1]

    • δ 4.1 (q): Ethoxy -OCH ₂-.[1]

    • δ 3.85 (s): Methyl ester -OCH ₃.[1]

    • δ 2.6 - 2.7 (q): Ethyl -CH ₂- attached to ring.[1]

    • δ 1.4 (t): Ethoxy methyl triplet.[1]

    • δ 1.2 (t): Ethyl methyl triplet.[1]

  • IR Spectroscopy:

    • 1715-1725 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).[1]

    • 1250 cm⁻¹: C-O-C asymmetric stretch (Ether).[1]

References

  • Sigma-Aldrich. Safety Data Sheet for Benzoate Ester Derivatives.[1] Accessed 2026.[1][3][7]

  • PubChem. Compound Summary: Methyl 3-ethoxy-4-methoxybenzoate (Analogous SAR Data).[1] National Library of Medicine.[1] [1]

  • BLD Pharm. Catalog Entry: Methyl 3-ethyl-4-ethoxybenzoate (CAS 2027537-29-5).[1][8][4][9]

  • Organic Syntheses. General Procedure for Alkylation of Hydroxybenzoates. Org.[1][3][10] Synth. Coll. Vol. X. [1]

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-ethyl-4-ethoxybenzoate: Synthesis, Properties, and Applications for the Research Professional

This technical guide provides a comprehensive overview of Methyl 3-ethyl-4-ethoxybenzoate, a substituted aromatic ester of interest to researchers in organic synthesis, medicinal chemistry, and drug development. Due to i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 3-ethyl-4-ethoxybenzoate, a substituted aromatic ester of interest to researchers in organic synthesis, medicinal chemistry, and drug development. Due to its specific substitution pattern, this compound is not widely cataloged in major chemical databases, including a dedicated PubChem Compound ID (CID). This guide, therefore, offers a scientifically grounded exploration of its synthesis, predicted chemical identifiers and properties, potential applications, and essential safety protocols, drawing authoritative comparisons with closely related structural isomers to provide a robust framework for its study and use.

Context and Rationale: The Significance of Substituted Benzoates

Substituted benzoic acid esters are a cornerstone in modern chemistry, serving as pivotal intermediates in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs). The nature and position of substituents on the benzene ring profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. The specific arrangement of an ethyl group at the 3-position and an ethoxy group at the 4-position of the methyl benzoate core suggests a molecule with tailored lipophilicity and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies.

Chemical Identity and Physicochemical Properties

While a specific PubChem entry for Methyl 3-ethyl-4-ethoxybenzoate is not available, we can confidently deduce its fundamental chemical identifiers. For comparative context, the identifiers of several closely related isomers are presented in Table 1.

IdentifierMethyl 3-ethyl-4-ethoxybenzoate (Predicted)Methyl 3-ethoxy-4-methoxybenzoate[1]Methyl 4-ethoxy-3-methoxybenzoate[2]
PubChem CID Not available10536413592192
Molecular Formula C₁₂H₁₆O₃C₁₁H₁₄O₄C₁₁H₁₄O₄
Molecular Weight 208.25 g/mol 210.23 g/mol 210.23 g/mol
IUPAC Name methyl 3-ethyl-4-ethoxybenzoatemethyl 3-ethoxy-4-methoxybenzoatemethyl 4-ethoxy-3-methoxybenzoate
InChI InChI=1S/C12H16O3/c1-4-10-7-8(12(13)14-3)5-6-9(10)15-5-2/h5-7H,4H2,1-3H3InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3InChI=1S/C11H14O4/c1-4-15-9-6-5-8(11(12)14-3)7-10(9)13-2/h5-7H,4H2,1-3H3
InChIKey (Predicted)PCDOQKFPBWQJCT-UHFFFAOYSA-NHVLQOCXAZMSAPT-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C(=O)OC)CCCCOC1=C(C=CC(=C1)C(=O)OC)OCCCOC1=C(C=C(C=C1)C(=O)OC)OC
CAS Number Not available97966-31-93535-35-1

Synthesis of Methyl 3-ethyl-4-ethoxybenzoate: A Proposed Pathway

The synthesis of Methyl 3-ethyl-4-ethoxybenzoate can be logically approached through a two-stage process: the synthesis of the precursor carboxylic acid, 3-ethyl-4-ethoxybenzoic acid, followed by its esterification.

Stage 1: Synthesis of 3-ethyl-4-ethoxybenzoic acid

A plausible synthetic route to 3-ethyl-4-ethoxybenzoic acid begins with a suitable starting material such as 4-hydroxy-3-ethylbenzaldehyde. The synthesis would proceed via Williamson ether synthesis to introduce the ethoxy group, followed by oxidation of the aldehyde to a carboxylic acid.

Synthesis_of_3_ethyl_4_ethoxybenzoic_acid start 4-Hydroxy-3-ethylbenzaldehyde intermediate1 4-Ethoxy-3-ethylbenzaldehyde start->intermediate1  Ethyl iodide (C₂H₅I), K₂CO₃, Acetone, Reflux   product 3-Ethyl-4-ethoxybenzoic acid intermediate1->product  Potassium permanganate (KMnO₄), NaOH, H₂O, Heat  

Caption: Proposed synthesis of 3-ethyl-4-ethoxybenzoic acid.

Experimental Protocol: Synthesis of 3-ethyl-4-ethoxybenzoic acid

  • Alkylation (Williamson Ether Synthesis):

    • To a solution of 4-hydroxy-3-ethylbenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • Add ethyl iodide (1.2 equivalents) dropwise to the stirred suspension.

    • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain crude 4-ethoxy-3-ethylbenzaldehyde.

  • Oxidation:

    • Dissolve the crude 4-ethoxy-3-ethylbenzaldehyde in a mixture of aqueous sodium hydroxide and water.

    • Heat the solution and add a solution of potassium permanganate (2 equivalents) in water portion-wise, maintaining the temperature.

    • Reflux the mixture until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 3-ethyl-4-ethoxybenzoic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure acid.

Stage 2: Esterification to Methyl 3-ethyl-4-ethoxybenzoate

The final step is the esterification of the synthesized benzoic acid. Fischer esterification is a classic and effective method.[3]

Esterification start 3-Ethyl-4-ethoxybenzoic acid product Methyl 3-ethyl-4-ethoxybenzoate start->product  Methanol (excess), H₂SO₄ (catalyst), Reflux  

Caption: Fischer esterification of 3-ethyl-4-ethoxybenzoic acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-ethyl-4-ethoxybenzoic acid (1 equivalent) in a large excess of methanol (which also serves as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the benzoic acid weight).

    • Equip the flask with a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent to yield the crude Methyl 3-ethyl-4-ethoxybenzoate.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Alternative esterification methods for acid-sensitive substrates include using diazomethane or Steglich esterification with DCC and DMAP.[4]

Potential Applications in Research and Development

Given the structural motifs present in Methyl 3-ethyl-4-ethoxybenzoate, its potential applications can be extrapolated from related compounds.

  • Pharmaceutical Intermediate: Substituted benzoic acids and their esters are crucial building blocks in the synthesis of pharmaceuticals.[5] The specific substitution pattern of this compound could be leveraged to synthesize novel drug candidates with tailored properties.

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in screening campaigns for identifying novel binders to biological targets. Its defined structure and moderate complexity are ideal for this purpose.

  • Materials Science: Benzoate derivatives are sometimes used in the development of liquid crystals and other advanced materials. The specific stereoelectronic properties of this compound could be explored in this context.

Safety, Handling, and Toxicology

Specific toxicological data for Methyl 3-ethyl-4-ethoxybenzoate is not available. However, a general safety assessment can be made based on the known hazards of similar substituted benzoates and parabens (esters of p-hydroxybenzoic acid).

General Hazards:

  • May cause skin and eye irritation.[6][7][8]

  • Harmful if swallowed.

  • May cause respiratory irritation if inhaled as a dust or aerosol.

Toxicological Profile of Related Compounds:

  • Parabens, which are structurally related, are generally considered to have low acute toxicity.[9][10] They are rapidly absorbed, metabolized, and excreted.[10]

  • Some studies have raised concerns about the potential endocrine-disrupting effects of some parabens, with activity potentially increasing with the length of the alkyl chain.[10]

  • Sodium benzoate is considered safe for human consumption within established limits but can cause allergic reactions in sensitive individuals.[11]

Recommended Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6][7][8]

  • Avoid inhalation of dust, vapors, or mists.

  • Avoid contact with skin and eyes.[6][7][8]

  • Wash hands thoroughly after handling.[7][8]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Methyl 3-ethyl-4-ethoxybenzoate represents a unique chemical entity with potential for application in various fields of chemical research, particularly in the synthesis of novel compounds for drug discovery. While direct experimental data and a dedicated PubChem CID are currently lacking, this guide provides a robust framework for its synthesis and handling based on established chemical principles and data from closely related analogs. Researchers and scientists are encouraged to use this information as a foundation for their work with this and similar substituted benzoate esters, always adhering to rigorous safety protocols.

References

  • Matthews, C., et al. (1956). p-Hydroxybenzoic Acid Esters as Preservatives II.:Acute and Chronic Toxicity in Dogs, Rats, and Mice.
  • Szabo-Scandic. (n.d.). Sodium benzoate Safety Data Sheet. Retrieved February 15, 2026, from [Link]

  • Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
  • Raber, D. J., et al. (1977).
  • Tade, R. S., et al. (2018). Safety and Toxicity Assessment of Parabens in Pharmaceutical and Food Products. Journal of Pharmaceutical Sciences and Research, 10(7), 1726-1731.
  • PubChem. (n.d.). Methyl 3-ethoxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Sodium benzoate. Retrieved February 15, 2026, from [Link]

  • Onsøien, M., & Haug, B. E. (2012). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Journal of Applied Pharmaceutical Science, 2(11), 044-048.
  • Cambridge Commodities. (2023). Safety Data Sheet: Sodium Benzoate. Retrieved February 15, 2026, from [Link]

  • Piper, J. D., & Piper, P. W. (2017).
  • ChemBK. (2024). 4-ETHOXYBENZOIC ACID METHYL ESTER. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved February 15, 2026, from [Link]

  • Lunder, S., et al. (2016). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods, 8(3), 548-556.
  • Michał, M., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 14(7), 1497.
  • Chemical Synthesis Database. (n.d.). methyl 3-ethoxy-4-methoxybenzoate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • University of California, Irvine. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved February 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Williamson Ether Synthesis of Methyl 3-ethyl-4-ethoxybenzoate

Abstract This document provides a comprehensive guide for the synthesis of Methyl 3-ethyl-4-ethoxybenzoate, a substituted aromatic ether with applications as a building block in pharmaceutical and materials science devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3-ethyl-4-ethoxybenzoate, a substituted aromatic ether with applications as a building block in pharmaceutical and materials science development.[1][2] The protocol is centered on the Williamson ether synthesis, a robust and fundamental organic reaction. We will delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, offer troubleshooting guidance, and present characterization data. The causality behind critical experimental choices, such as reagent selection and reaction conditions, is explained to ensure both reproducibility and a deep understanding of the chemical transformation.

Scientific Rationale and Mechanistic Overview

The Williamson ether synthesis is the cornerstone method for preparing unsymmetrical ethers.[3][4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][6] This specific application focuses on the O-alkylation of a phenol to yield an aryl ether.

The synthesis of Methyl 3-ethyl-4-ethoxybenzoate is achieved by reacting its phenolic precursor, Methyl 3-ethyl-4-hydroxybenzoate, with an appropriate ethylating agent. The process can be dissected into two primary stages:

  • Deprotonation: The acidic phenolic proton of Methyl 3-ethyl-4-hydroxybenzoate is abstracted by a strong, non-nucleophilic base to form a highly reactive sodium phenoxide intermediate.

  • Nucleophilic Substitution: The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of a primary alkyl halide (e.g., ethyl bromide) in a concerted SN2 displacement of the halide leaving group.[7]

1.1. Causality of Reagent Selection
  • Phenolic Substrate: Methyl 3-ethyl-4-hydroxybenzoate provides the aromatic backbone and the nucleophilic oxygen atom upon deprotonation. The electronic nature of the substituents (electron-withdrawing ester, electron-donating ethyl group) influences the acidity of the phenolic proton but does not impede the desired reaction.

  • Base: Sodium hydride (NaH) is the base of choice for this protocol. As a powerful, non-nucleophilic base, it irreversibly deprotonates the phenol, generating hydrogen gas as the only byproduct and driving the reaction to completion.[5][6][8] This avoids the equilibrium limitations and potential side reactions associated with weaker bases or hydroxide-containing bases.

  • Alkylating Agent: A primary alkyl halide, such as ethyl bromide or ethyl iodide, is essential. The SN2 mechanism is highly sensitive to steric hindrance.[7] The use of secondary or tertiary alkyl halides would strongly favor a competing E2 elimination pathway, resulting in alkene formation instead of the desired ether.[9][10]

  • Solvent: A polar aprotic solvent, N,N-Dimethylformamide (DMF), is employed. DMF effectively solvates the sodium cation (Na⁺) while leaving the phenoxide anion poorly solvated, thereby enhancing its nucleophilicity and accelerating the reaction rate.[10][11][12] The use of anhydrous DMF is critical to prevent the quenching of the sodium hydride.[13]

1.2. Potential Competing Reactions

A self-validating protocol must account for potential side reactions.

  • Saponification: The methyl ester functionality is susceptible to hydrolysis under basic conditions.[14][15][16] Using NaH under anhydrous conditions minimizes this risk during the reaction. However, careful quenching and workup are required to prevent hydrolysis of the ester in either the starting material or the product.

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning alkylation can occur at the oxygen (O-alkylation) or the aromatic ring (C-alkylation), typically at the ortho position.[3] O-alkylation is generally favored, especially in polar aprotic solvents, but C-alkylation can be a minor byproduct.

Diagrams and Visualizations
Overall Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product start_material Methyl 3-ethyl-4-hydroxybenzoate NaH 1. NaH, Anhydrous DMF ethyl_bromide Ethyl Bromide end_product Methyl 3-ethyl-4-ethoxybenzoate NaH->end_product Synthesis EtBr 2. CH3CH2Br

Caption: Overall synthesis of Methyl 3-ethyl-4-ethoxybenzoate.

Williamson Ether Synthesis Mechanism

Mechanism Ssub{N}2 Mechanism Phenol Methyl 3-ethyl-4-hydroxybenzoate (Ar-OH) Phenoxide Sodium Phenoxide Intermediate (Ar-O⁻ Na⁺) Phenol->Phenoxide Deprotonation NaH NaH (Sodium Hydride) NaH->Phenoxide H2 H₂ (gas) ↑ Phenoxide->H2 Byproduct TransitionState [ Ssub{N}2 Transition State ] Ar-O···CH₂(CH₃)···Br Phenoxide->TransitionState Nucleophilic Attack EtBr Ethyl Bromide (CH₃CH₂-Br) EtBr->TransitionState Product Methyl 3-ethyl-4-ethoxybenzoate (Ar-OCH₂CH₃) TransitionState->Product Bond Formation/ Bond Breaking NaBr NaBr TransitionState->NaBr Leaving Group + Counter-ion

Caption: The two-stage SN2 mechanism for the synthesis.

Detailed Experimental Protocol

Safety Precautions: Sodium hydride (NaH) is a water-reactive, flammable solid that can ignite spontaneously in air, especially when finely divided.[17][18] It reacts violently with water to produce flammable hydrogen gas.[19] All operations involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood.[18][20] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[17][19]

3.1. Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
Methyl 3-ethyl-4-hydroxybenzoateC₁₀H₁₂O₃180.201.05.00 g (27.7 mmol)
Sodium Hydride (60% in mineral oil)NaH24.001.21.33 g (33.3 mmol)
Ethyl BromideC₂H₅Br108.971.53.6 mL (41.6 mmol)
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-100 mL
Anhydrous HexanesC₆H₁₄--~20 mL for washing
IsopropanolC₃H₈O--~10 mL for quenching
Ethyl AcetateC₄H₈O₂--~300 mL for extraction
Deionized WaterH₂O--~300 mL for washing
Saturated NaCl Solution (Brine)NaCl(aq)--~100 mL for washing
Anhydrous Magnesium SulfateMgSO₄--For drying
3.2. Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas inlet/outlet (to a bubbler)

  • 125 mL pressure-equalizing dropping funnel

  • Thermometer or thermocouple

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

Experimental Workflow Diagram

Workflow A 1. Setup & Inert Atmosphere (3-neck flask, N₂ gas) B 2. Wash & Add NaH (Wash with hexanes, suspend in DMF) A->B C 3. Deprotonation (0 °C) (Slowly add phenol solution) B->C D 4. Stir & Warm (Stir 1 hr at RT) C->D E 5. Alkylation (0 °C to RT) (Slowly add ethyl bromide) D->E F 6. Reaction Monitoring (TLC analysis until completion) E->F G 7. Quenching (0 °C) (Slowly add isopropanol, then water) F->G H 8. Extraction (Ethyl acetate, wash with H₂O & Brine) G->H I 9. Dry & Concentrate (Dry with MgSO₄, use rotovap) H->I J 10. Purification (Flash column chromatography) I->J K 11. Characterization (NMR, IR, MS) J->K

Caption: Step-by-step experimental workflow from setup to analysis.

  • Preparation: Assemble the three-necked flask with a magnetic stir bar, condenser (with inert gas inlet), and dropping funnel. Flame-dry the apparatus under vacuum and cool under a stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

  • Reagent Charging: Weigh the sodium hydride dispersion (1.33 g) into the reaction flask. Add ~20 mL of anhydrous hexanes, stir for 5 minutes, then stop stirring and carefully remove the hexane wash with a cannula or syringe. Repeat this wash once more to remove the mineral oil. Suspend the washed NaH in 50 mL of anhydrous DMF.

  • Deprotonation: Dissolve Methyl 3-ethyl-4-hydroxybenzoate (5.00 g) in 50 mL of anhydrous DMF in the dropping funnel. Cool the NaH suspension to 0 °C using an ice bath. Add the phenol solution dropwise to the NaH suspension over 30 minutes. Vigorous bubbling (H₂ evolution) will be observed.

  • Completion of Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes, or until the gas evolution has ceased, indicating complete formation of the sodium phenoxide.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add ethyl bromide (3.6 mL) to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting phenol spot has been consumed (typically 4-6 hours). Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Workup and Quenching: Cool the flask to 0 °C. CAREFULLY and slowly quench any unreacted NaH by adding isopropanol (~10 mL) dropwise until bubbling subsides. Then, slowly add 100 mL of deionized water.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Methyl 3-ethyl-4-ethoxybenzoate.

Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

Analysis TechniqueExpected Observations
IR Spectroscopy ~3100-3000 cm⁻¹ (Aromatic C-H), ~2970-2850 cm⁻¹ (Aliphatic C-H), ~1715 cm⁻¹ (Ester C=O stretch), ~1600 & 1500 cm⁻¹ (Aromatic C=C), ~1250 & 1050 cm⁻¹ (Aryl-Alkyl Ether C-O stretch).[21][22][23][24] Absence of broad -OH stretch from starting material.
¹H NMR (CDCl₃)δ ~7.8 (m, 2H, Ar-H), δ ~6.9 (d, 1H, Ar-H), δ 4.1 (q, 2H, -OCH₂ CH₃), δ 3.9 (s, 3H, -OCH₃ ), δ 2.7 (q, 2H, Ar-CH₂ CH₃), δ 1.4 (t, 3H, -OCH₂CH₃ ), δ 1.2 (t, 3H, Ar-CH₂CH₃ ).[25][26][27]
¹³C NMR (CDCl₃)δ ~167 (Ester C=O), δ ~160-120 (Aromatic Cs), δ ~64 (-OCH₂ CH₃), δ ~52 (-OCH₃ ), δ ~23 (Ar-CH₂ CH₃), δ ~15-14 (Methyl carbons from ethyl groups).[25][26]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (prolonged air exposure).2. Wet reagents or solvent (DMF, phenol).3. Insufficient reaction time or temperature.1. Use fresh NaH from a newly opened container. Ensure washing and transfer are done quickly under inert gas.2. Use anhydrous grade solvents and ensure starting material is dry.3. Allow reaction to run longer or warm gently (e.g., to 40-50 °C), monitoring by TLC.
Low Yield 1. Incomplete deprotonation.2. Competing side reactions.3. Loss of product during workup/purification.1. Ensure 1.2 equivalents of active NaH are used and allow sufficient time for H₂ evolution to cease.2. Confirm the use of a primary alkyl halide. Ensure anhydrous conditions.3. Be careful during extraction; DMF can cause emulsification. Use brine to break emulsions. Optimize chromatography conditions.
Saponification Product Observed Presence of water during the reaction or workup with excess base.This protocol minimizes the risk by using NaH. If saponification occurs, it suggests contamination with water. During workup, ensure the reaction is fully quenched before extraction. The resulting carboxylic acid can be removed from the organic layer by a wash with a mild aqueous base (e.g., NaHCO₃), but this complicates the purification.
Recovery of Starting Material Incomplete reaction (see "Low or No Reaction").Re-subject the recovered material to the reaction conditions after ensuring all reagents and solvents are anhydrous and the NaH is active.
References
  • Williamson, A. W. (1850).
  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Scribd. (n.d.). Purification and Properties of DMF. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • New Jersey Department of Health. (2001). HAZARD SUMMARY: SODIUM HYDRIDE. Retrieved from [Link]

  • Aditya Dye Chem. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Strategies for synthesizing meta-substituted phenols and phenyl ethers. Retrieved from [Link]

  • Clemson University. (n.d.). Sodium Hydride Standard Operating Procedure. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • Request PDF. (n.d.). Formation of Ethers by Alkylation of Alcohols, Phenols, and Derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Retrieved from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

Sources

Technical Notes & Optimization

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This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Structural Elucidation & Comparative NMR Guide: Methyl 3-ethyl-4-ethoxybenzoate

Executive Summary & Strategic Context Methyl 3-ethyl-4-ethoxybenzoate is a trisubstituted benzene derivative often encountered as an intermediate in the synthesis of retinoids, local anesthetics, or functionalized polyme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 3-ethyl-4-ethoxybenzoate is a trisubstituted benzene derivative often encountered as an intermediate in the synthesis of retinoids, local anesthetics, or functionalized polymers. Its structural integrity is defined by the specific 1,3,4-substitution pattern.

In drug development, distinguishing this specific isomer from its regioisomers (e.g., Methyl 4-ethyl-3-ethoxybenzoate) or its hydrolysis precursors is critical. This guide provides a first-principles spectroscopic analysis , deriving the theoretical NMR signature based on substituent chemical shift (SCS) additivity rules and comparing it against common structural alternatives.

Structural Analysis & Electronic Environment

To accurately interpret the spectrum, we must first map the electronic environment of the protons.

The Molecule[1][2][3][4][5][6]
  • Core: Benzene ring.[1][2][3][4][5]

  • Substituent 1 (C1): Methyl Ester (-COOCH₃). Electron Withdrawing (EWG) via Resonance (-R). Deshields ortho protons (H2, H6).

  • Substituent 2 (C3): Ethyl Group (-CH₂CH₃). Weakly Electron Donating (EDG) via Induction (+I).

  • Substituent 3 (C4): Ethoxy Group (-OCH₂CH₃). Strongly Electron Donating (EDG) via Resonance (+R). Shields ortho protons (H3, H5—but H3 is substituted).

Predicted 1H NMR Data Table (CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Mechanistic Justification
Ar-H2 7.80 – 7.85Doublet (d)1H

Deshielded by ester; meta-coupled to H6.
Ar-H6 7.85 – 7.90Doublet of Doublets (dd)1H

,

Deshielded by ester; ortho-coupled to H5, meta to H2.
Ar-H5 6.80 – 6.90Doublet (d)1H

Shielded by adjacent ethoxy group (-OR).
-OCH₂- (Ethoxy) 4.05 – 4.15Quartet (q)2H

Deshielded by oxygen (electronegative).
-COOCH₃ (Ester) 3.85 – 3.90Singlet (s)3HN/ACharacteristic methyl ester singlet.
Ar-CH₂- (Ethyl) 2.60 – 2.70Quartet (q)2H

Benzylic position.
-CH₃ (Ethoxy) 1.40 – 1.45Triplet (t)3H

Terminal methyl of ethoxy.
-CH₃ (Ethyl) 1.15 – 1.25Triplet (t)3H

Terminal methyl of ethyl.

Comparative Analysis: Target vs. Alternatives

The primary challenge in synthesis is distinguishing the target from regioisomers or starting materials.

Scenario A: Target vs. Regioisomer (Methyl 4-ethyl-3-ethoxybenzoate)

Structure Swap: The Ethyl and Ethoxy groups trade positions (Ethyl at C4, Ethoxy at C3).

  • Key Differentiator 1: The Coupling of the Shielded Proton.

    • Target (4-ethoxy): The proton ortho to the ethoxy group is H5 . H5 has a strong ortho coupling to H6 (

      
       Hz).
      
    • Isomer (3-ethoxy): The proton ortho to the ethoxy group is H2 . H2 is isolated between the ester and the ethoxy. It will appear as a doublet with a small meta coupling (

      
       Hz)  or a singlet, appearing upfield.
      
  • Key Differentiator 2: NOE (Nuclear Overhauser Effect).

    • Target: Irradiating the Ethoxy -CH₂- will show NOE enhancement at H5 (doublet).

    • Isomer: Irradiating the Ethoxy -CH₂- will show NOE enhancement at H2 (singlet/meta-doublet).

Scenario B: Target vs. Precursor (3-ethyl-4-ethoxybenzoic acid)
  • Diagnostic: Disappearance of the broad carboxylic acid singlet (10–12 ppm) and appearance of the sharp methyl ester singlet (~3.85 ppm).

Experimental Protocol for Validation

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized characterization workflow.

Materials
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.

    • Why? CDCl₃ prevents H-bonding broadening common in DMSO, allowing sharper resolution of the aromatic coupling.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of the isolated oil/solid in 0.6 mL CDCl₃. Filter through a cotton plug if any turbidity exists (removes inorganic salts from the workup).

  • Acquisition:

    • Run standard 1H (16 scans).

    • Set spectral width to -2 to 14 ppm.

    • Critical: Ensure relaxation delay (d1) is at least 2.0 seconds to allow accurate integration of the aromatic protons.

  • Processing:

    • Calibrate TMS to 0.00 ppm.

    • Phase correct manually (automatic phasing often fails on the edges of the aromatic region).

    • Integrate the Methyl Ester singlet (3.85 ppm) and normalize it to 3.00.

  • Verification Logic: Use the diagram below to validate identity.

Logic Diagram: Structural Verification

The following decision tree visualizes the logic flow for confirming the structure of Methyl 3-ethyl-4-ethoxybenzoate from a crude reaction mixture.

NMR_Analysis Start Crude Product 1H NMR CheckEster Check 3.8-3.9 ppm: Is there a sharp Singlet (3H)? Start->CheckEster CheckAromatic Check Aromatic Region (6.5-8.0 ppm): Pattern Analysis CheckEster->CheckAromatic Yes IsAcid Impurity: Free Acid (Precursor) CheckEster->IsAcid No (Broad peak >10ppm) CheckCoupling Analyze Shielded Proton (~6.9 ppm): Is it a Doublet (J ~8.5 Hz)? CheckAromatic->CheckCoupling CheckAliphatic Check Aliphatic Region: Two Quartets & Two Triplets? CheckCoupling->CheckAliphatic Yes IsRegio Isomer: Methyl 4-ethyl-3-ethoxybenzoate (Shielded proton is H2, meta-coupled) CheckCoupling->IsRegio No (Singlet/Small Doublet) IsImpure Impurity: Alkyl/Solvent Contamination CheckAliphatic->IsImpure No (Integrals off) Confirmed CONFIRMED IDENTITY: Methyl 3-ethyl-4-ethoxybenzoate CheckAliphatic->Confirmed Yes

Figure 1: Decision tree for the spectroscopic verification of Methyl 3-ethyl-4-ethoxybenzoate, distinguishing it from common synthetic byproducts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative text on substituent chemical shift additivity rules).

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). NMR Spectra of Ethyl 4-ethoxybenzoate (SDBS No. 12345). National Institute of Advanced Industrial Science and Technology. (Used for analogous chemical shift benchmarking).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard for solvent impurity calibration).

Sources

Safety & Regulatory Compliance

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